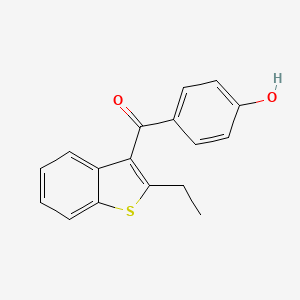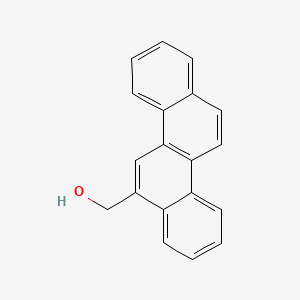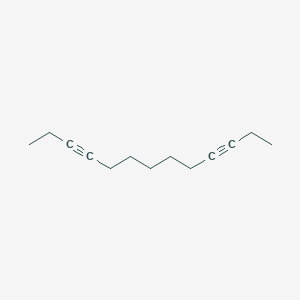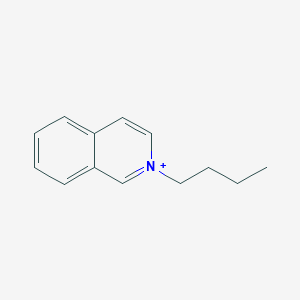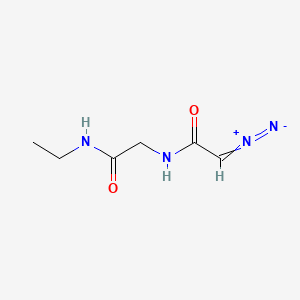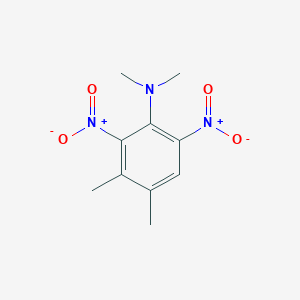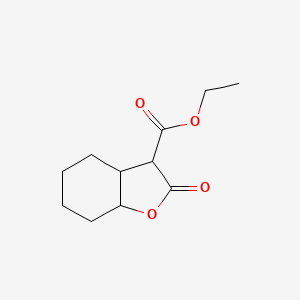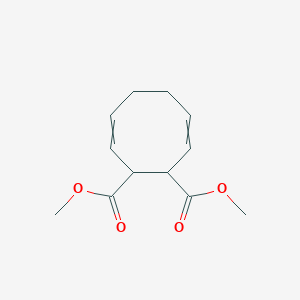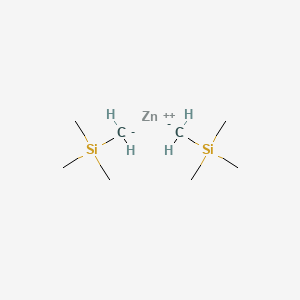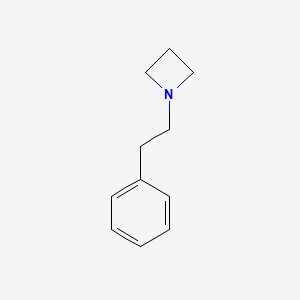
N-Phenethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenethylazetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. It is an analogue of cyclobutane, where one of the carbon atoms is replaced by a nitrogen atom. This compound is known for its unique chemical properties driven by the ring strain of approximately 25.4 kcal/mol . The molecular formula of this compound is C11H15N, and it has a molecular weight of 161.2435 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Phenethylazetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, and cycloaddition reactions. One common method involves the cyclization of N-protected amino alcohols under Mitsunobu conditions, yielding N-tosylated 2-phenylazetidines in good yields . Another approach is the ring-opening polymerization of azetidine monomers, which can be controlled through cationic or anionic mechanisms .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: N-Phenethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-Phenethylazetidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-Phenethylazetidine involves its interaction with various molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in bond cleavage and formation reactions. This reactivity is exploited in medicinal chemistry to design compounds that can modulate biological pathways, such as inhibiting enzymes or blocking receptors .
Comparación Con Compuestos Similares
Azetidine: A simpler analogue with a similar four-membered ring structure but without the phenethyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: N-Phenethylazetidine is unique due to its specific ring strain and the presence of the phenethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
42525-65-5 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-2-5-11(6-3-1)7-10-12-8-4-9-12/h1-3,5-6H,4,7-10H2 |
Clave InChI |
VIXGVWUHPTYYAH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
